Butocarboxim-d3 CAS 1795141-34-2 chemical properties
Butocarboxim-d3 CAS 1795141-34-2 chemical properties
An In-depth Technical Guide to Butocarboxim-d3 (CAS 1795141-34-2) for Advanced Analytical Applications
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of Butocarboxim-d3, a stable isotope-labeled internal standard essential for high-precision quantitative analysis. Designed for researchers, analytical scientists, and professionals in drug development and regulatory science, this guide delves into the core chemical properties, analytical applications, and methodological considerations for its effective use.
Introduction: The Analytical Imperative for Isotopic Labeling
Butocarboxim (CAS 34681-10-2) is a systemic oxime carbamate insecticide and acaricide used to control a range of sucking pests on fruits, vegetables, and ornamental plants.[1][2] Its mode of action is the inhibition of acetylcholinesterase (AChE), an enzyme critical to the nervous system of insects.[1][3] Due to its application in agriculture, regulatory bodies worldwide monitor its residue levels in food products and the environment to ensure consumer safety.
Accurate quantification of Butocarboxim is paramount, and this is where Butocarboxim-d3 (CAS 1795141-34-2) becomes an indispensable tool. As a deuterated analog, it serves as an ideal internal standard for mass spectrometry-based methods.[4] The fundamental principle is that a known quantity of the deuterated standard is introduced into a sample at the beginning of the analytical process.[4] Because it is nearly chemically and physically identical to the non-labeled analyte, it experiences the same losses during sample extraction, cleanup, and ionization in the mass spectrometer.[3][4] By measuring the ratio of the analyte to the internal standard, highly accurate and precise quantification can be achieved, effectively correcting for matrix effects and experimental variability.[4][5]
Physicochemical Properties: A Comparative Analysis
The utility of a deuterated internal standard hinges on its near-identical behavior to the analyte. The substitution of three hydrogen atoms with deuterium on the N-methyl group results in a negligible change in polarity, solubility, and chromatographic retention time, but a distinct and measurable increase in mass.
| Property | Butocarboxim | Butocarboxim-d3 | Rationale / Reference |
| CAS Number | 34681-10-2 | 1795141-34-2 | [3][6] |
| Molecular Formula | C₇H₁₄N₂O₂S | C₇H₁₁D₃N₂O₂S | [3][6] |
| Molecular Weight | 190.26 g/mol | 193.28 g/mol | [6][7] |
| Exact Mass | 190.0776 Da | 193.0965 Da (Calculated) | [3][6] |
| Synonyms | Drawin 755, Afiline | Co 755-d3, Drawin 755-d3 | [3][6] |
| Physical State | Pale brown viscous liquid; may crystallize at lower temperatures.[2][3] | Expected to be identical to Butocarboxim. | Assumed based on isotopic similarity. |
| Solubility | Soluble in most organic solvents (e.g., aromatic hydrocarbons, esters, ketones). Low solubility in aliphatic hydrocarbons.[3] | Expected to be identical to Butocarboxim. | [4][5] |
| Stability | Stable at pH 5-7. Hydrolyzed by strong acids and alkalis. Thermally stable up to 100°C.[1][3] | Expected to be identical to Butocarboxim. The C-D bond is stronger than the C-H bond, so stability is not compromised. | [4][5] |
Chemical Structure and Synthesis
Butocarboxim is characterized by an oxime carbamate group and a thioether linkage, and it exists as a mixture of (E)- and (Z)-isomers.[1] The deuteration in Butocarboxim-d3 is specifically on the methyl group attached to the carbamate nitrogen, as indicated by its chemical name: 3-(Methylthio)-2-butanone O-[(methyl-d3-amino)carbonyl]oxime.[6]
Structural Representation
Caption: Chemical structures of Butocarboxim and its deuterated analog, Butocarboxim-d3.
Proposed Synthetic Route
While the exact proprietary synthesis of Butocarboxim-d3 is not publicly detailed, a logical route can be inferred from the general synthesis of Butocarboxim. The synthesis typically involves reacting 3-(methylthio)butan-2-one oxime with an appropriate carbamoylating agent.[1][8] To introduce the deuterium label, this final step would be performed using methyl-d3-isocyanate.
Caption: Proposed synthetic pathway for Butocarboxim-d3.
Analytical Methodology: A Practical Workflow
The primary application of Butocarboxim-d3 is in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[9]
Core Principle of Isotope Dilution Mass Spectrometry
The method relies on adding a known amount of Butocarboxim-d3 (the internal standard, IS) to an unknown sample containing Butocarboxim (the analyte). The sample is then processed, and the analyte/IS ratio is measured by LC-MS/MS. This ratio is compared to a calibration curve prepared with known amounts of analyte and a constant amount of IS to determine the analyte concentration.
Caption: Typical quantitative workflow using Butocarboxim-d3 as an internal standard.
Detailed Experimental Protocol (Hypothetical)
This protocol outlines a robust method for quantifying Butocarboxim in a complex matrix like fruit pulp.
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Standard Preparation:
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Prepare a 1 mg/mL stock solution of Butocarboxim and Butocarboxim-d3 in acetonitrile.
-
Create a series of calibration standards (e.g., 0.1 to 100 ng/mL) by serially diluting the Butocarboxim stock.
-
Prepare a working internal standard solution of Butocarboxim-d3 at a fixed concentration (e.g., 20 ng/mL).
-
-
Sample Preparation (QuEChERS-based):
-
Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 100 µL of the 20 ng/mL Butocarboxim-d3 working solution.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add QuEChERS extraction salts (e.g., MgSO₄, NaCl), shake, and centrifuge.
-
Transfer an aliquot of the supernatant to a dispersive SPE (d-SPE) tube containing cleanup sorbents (e.g., PSA, C18).
-
Vortex, centrifuge, and filter the final extract into an LC vial.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions:
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Butocarboxim: Q1: 191.1 → Q3: 106.1 (Quantifier), 191.1 → 88.1 (Qualifier)
-
Butocarboxim-d3: Q1: 194.1 → Q3: 109.1 (Quantifier), 194.1 → 91.1 (Qualifier) (Note: Precursor ions are [M+H]⁺. Transitions are hypothetical and must be optimized experimentally).
-
-
Spectroscopic Considerations
-
Mass Spectrometry: The key feature is the +3 Da mass difference between the analyte and the standard. This allows the mass spectrometer to monitor both compounds simultaneously without interference, even if they co-elute perfectly from the LC column.
-
NMR Spectroscopy: While a routine requirement for structure confirmation, NMR is not used in the final quantitative assay. For characterization, the ¹H NMR spectrum of Butocarboxim-d3 would lack the singlet corresponding to the N-CH₃ protons. In the ¹³C NMR spectrum, the signal for the N-C D₃ carbon would appear as a 1:1:1 triplet due to coupling with deuterium (spin I=1) and may be shifted slightly upfield compared to the N-CH₃ signal in the unlabeled compound.[10][11]
Stability, Storage, and Handling
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Isotopic Stability: The deuterium atoms on the N-methyl group are not readily exchangeable under typical analytical conditions (pH 5-7).[1] However, it is good practice to avoid strongly acidic or basic conditions during sample preparation to prevent any potential for back-exchange.[4][12]
-
Storage: Butocarboxim-d3, especially in solution, should be stored at low temperatures (-20°C or below) in tightly sealed containers to prevent solvent evaporation and degradation.[13]
-
Handling: Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed when handling this compound.
Conclusion
Butocarboxim-d3 is a high-fidelity analytical tool that is critical for the reliable and accurate quantification of its parent insecticide. By providing a means to correct for inevitable experimental variations, its use as an internal standard in isotope dilution mass spectrometry elevates the quality and defensibility of analytical data. This guide provides the foundational knowledge and practical framework for scientists to successfully implement Butocarboxim-d3 in demanding research and regulatory monitoring workflows.
References
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Butocarboxim | C7H14N2O2S | CID 36879 - PubChem. (n.d.). National Institutes of Health. Retrieved February 16, 2026, from [Link]
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Butocarboxim (Ref: Co 755) - AERU. (n.d.). University of Hertfordshire. Retrieved February 16, 2026, from [Link]
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Butoxycarboxim (Ref: Co 859) - AERU. (n.d.). Retrieved February 16, 2026, from [Link]
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Butoxycarboxim | C7H14N2O4S | CID 61938 - PubChem. (n.d.). National Institutes of Health. Retrieved February 16, 2026, from [Link]
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Butocarboxim | CAS#:34681-10-2 | Chemsrc. (2025, August 21). Retrieved February 16, 2026, from [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Retrieved February 16, 2026, from [Link]
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Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025, November 8). Retrieved February 16, 2026, from [Link]
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CAS No : 1795141-34-2| Chemical Name : Butocarboxim-d3 | Pharmaffiliates. (n.d.). Retrieved February 16, 2026, from [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. (2025, October 30). Retrieved February 16, 2026, from [Link]
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Determination of butocarboxim residue in agricultural products by HPLC with post-column derivatization system - Journal of Food and Drug Analysis. (n.d.). Retrieved February 16, 2026, from [Link]
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